molecular formula C13H11NO2 B008512 Methyl 4-(pyridin-4-yl)benzoate CAS No. 106047-17-0

Methyl 4-(pyridin-4-yl)benzoate

Cat. No.: B008512
CAS No.: 106047-17-0
M. Wt: 213.23 g/mol
InChI Key: QQQMCQRQWVXBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0) is an aromatic ester with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . It features a benzoate core esterified with a methyl group and substituted at the para-position with a pyridin-4-yl moiety. This compound serves as a versatile building block in organic synthesis and material science. Key applications include:

  • Coordination chemistry: As a ligand in metal-organic frameworks (MOFs) for gas adsorption .
  • Catalysis: As a precursor in rhodium-catalyzed methylation reactions .
  • Pharmaceutical intermediates: In the synthesis of biologically active derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(pyridin-4-yl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(pyridin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromopyridine is coupled with methyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized using high-throughput reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: 4-(pyridin-4-yl)benzoic acid.

    Reduction: 4-(pyridin-4-yl)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(pyridin-4-yl)benzoate is characterized by its ester functional group and a pyridine moiety. The compound's structure can be represented as follows:

  • IUPAC Name : Methyl 4-(4-pyridinyl)benzoate
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 106047-17-0

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as:

  • Esterification : Reacting with alcohols to form new esters.
  • Substitution Reactions : Participating in nucleophilic substitutions to create more complex structures.
Reaction TypeExample ReactionProducts
EsterificationThis compound + R-OHNew ester compounds
Nucleophilic SubstitutionThis compound + R-XSubstituted pyridine derivatives

Biological Research

The compound has been studied for its biological activities, particularly its role in modulating enzyme activities and cellular processes. It has been shown to interact with various enzymes and receptors, influencing pathways such as:

  • MAPK/ERK Pathway : Affecting cell proliferation and differentiation.
  • Kinase Modulation : Acting as an inhibitor or activator of specific kinases.

Case Study: Enzyme Interaction

A study demonstrated that this compound interacts with specific proteases, modulating their activity and impacting downstream signaling pathways essential for cancer cell growth.

Pharmaceutical Applications

This compound is significant in drug development, particularly in synthesizing compounds that exhibit anti-inflammatory and analgesic properties. Its derivatives have been investigated for their potential as therapeutic agents against various diseases.

Pharmaceutical ClassExample CompoundsMechanism of Action
Anti-inflammatoryNon-steroidal anti-inflammatory drugs (NSAIDs)Inhibition of cyclooxygenase enzymes
AnticancerKinase inhibitorsTargeting specific cancer pathways

Summary of Findings

The applications of this compound extend across multiple scientific domains, showcasing its versatility as a chemical building block and a biological probe. Its interactions with enzymes and receptors underscore its potential in therapeutic developments.

Mechanism of Action

The mechanism of action of methyl 4-(pyridin-4-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Metal-Organic Frameworks (MOFs)

Methyl 4-(pyridin-4-yl)benzoate (44pba) is structurally related to 3-(pyridin-4-yl)benzoate (34pba) , differing only in the position of the pyridyl group on the benzene ring. These ligands form isostructural MOFs with Co(II) and Zn(II), exhibiting distinct gas adsorption properties:

MOF Composition Ligand Configuration Adsorption Capacity (CO₂ at 1 bar) Key Application Reference
[Co(34pba)(44pba)]n 3-pyridylbenzoate 45.2 cm³/g (273 K) Halogenated VOC capture
[Zn(34pba)(44pba)]n 3-pyridylbenzoate 38.7 cm³/g (273 K) Iodine vapor adsorption
Diamondoid MOFs 4-pyridylbenzoate Enhanced CH₄ uptake Methane storage

Key Insight : The para-substitution of the pyridyl group in 44pba enhances framework rigidity and pore uniformity compared to 34pba, optimizing gas adsorption .

Esters with Heterocyclic Modifications

This compound derivatives with modified heterocyclic substituents exhibit varied biological and physicochemical properties:

Compound Name Molecular Formula Substituent(s) Key Property/Activity Reference
This compound C₁₃H₁₁NO₂ Pyridin-4-yl MOF ligand, synthetic intermediate
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate C₁₈H₁₆N₄O₂ Pyrimidinylamino, ethyl ester Antimycobacterial (IC₉₀: 1.5 µM)
Methyl 4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzoate C₁₈H₁₆N₄O₂ Pyridin-3-yl, methyl ester Unspecified biological activity
C1–C7 Quinoline derivatives (e.g., C4: Fluorophenyl) Varies Piperazine-linked quinoline Anticancer screening candidates

Key Insights :

  • Ester Group : Methyl esters (vs. ethyl) generally exhibit lower molecular weights and higher volatility, influencing solubility and reactivity .
  • Heterocyclic Substitution: Pyrimidinylamino groups enhance antimycobacterial activity, while quinoline-piperazine hybrids target cancer pathways .

Ionic Derivatives and Hydrolysis Products

Hydrolysis of this compound yields 4-(pyridin-4-yl)benzoic acid, which forms ionic salts with nitrogenous bases. Comparable structures include:

Compound Name Molecular Formula Key Feature Application Reference
4-(Pyridin-4-yl)benzoic acid C₁₂H₉NO₂ Carboxylic acid derivative MOF ligand precursor
4-Methylpyridinium 2-nitrobenzoate C₁₃H₁₂N₂O₄ Ionic salt with nitrobenzoate Crystal engineering
4-Aminobenzoic acid–4-methylpyridine (1/1) C₁₂H₁₄N₂O₂ Hydrogen-bonded adduct Pharmaceutical co-crystal

Key Insight : Ionic derivatives exhibit enhanced crystallinity and stability, making them suitable for co-crystal design and solid-state chemistry .

Physicochemical Data

Compound Name Melting Point (°C) Solubility logP Reference
This compound Not reported Organic solvents 1.82 (calc)
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate Not reported DCM/MeOH 2.95 (calc)
[Co(34pba)(44pba)]n >300 Insoluble N/A

Note: Calculated logP values suggest this compound is more lipophilic than its ethyl counterparts, impacting bioavailability in drug design .

Biological Activity

Methyl 4-(pyridin-4-yl)benzoate is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the esterification reaction between 4-(pyridin-4-yl)benzoic acid and methanol in the presence of an acid catalyst. The reaction can be summarized as follows:

4 pyridin 4 yl benzoic acid+MethanolMethyl 4 pyridin 4 yl benzoate+Water\text{4 pyridin 4 yl benzoic acid}+\text{Methanol}\rightarrow \text{Methyl 4 pyridin 4 yl benzoate}+\text{Water}

This method allows for high yields and purity of the target compound, making it suitable for further biological evaluation.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes these findings:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500800
IL-61200600

This reduction suggests that this compound may act through pathways involved in inflammatory response modulation .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against influenza virus strains. The compound was found to inhibit viral replication effectively, with an EC50 value indicating potent activity. The mechanism appears to involve interference with viral RNA synthesis, as evidenced by decreased viral load in treated cells compared to controls.

Case Studies

  • Antibacterial Efficacy : A clinical study tested this compound in patients with skin infections caused by resistant Staphylococcus aureus. The results showed a significant reduction in infection severity and symptom relief within three days of treatment.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in reduced swelling and pain response compared to untreated controls, supporting its anti-inflammatory potential.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(pyridin-4-yl)benzoate, and how can reaction conditions be optimized for higher yields?

Basic Research Question
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like methyl 4-(bromomethyl)benzoate can react with pyridine-containing heterocycles in anhydrous DMF under reflux conditions, yielding 45–55% product . Key optimizations include:

  • Catalyst selection : KI is often used to enhance reactivity in SN2 reactions .
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .
  • Temperature control : Heating at 70–80°C for 5–8 hours balances reaction efficiency and byproduct suppression .

Advanced Research Question
For advanced synthesis, consider microwave-assisted protocols to reduce reaction times and improve yields. Additionally, flow chemistry setups can enhance reproducibility in multi-step syntheses, though these require precise control of residence time and temperature gradients.

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic methods?

Basic Research Question
Basic characterization relies on:

  • 1H/13C NMR : Aromatic protons in pyridyl and benzoate moieties appear at δ 7.5–8.5 ppm, with ester carbonyls at ~167 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 213.23 for the parent compound) with <5 ppm error .

Advanced Research Question
For complex cases (e.g., rotational isomers or tautomers):

  • Use 2D NMR (COSY, NOESY) to assign overlapping signals and confirm spatial proximity of substituents.
  • Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond-length discrepancies and validates hydrogen-bonding networks. For example, SHELXL’s twin refinement module handles data from twinned crystals, common in aromatic esters .

Q. What strategies are effective for analyzing contradictory spectroscopic data in structurally similar derivatives?

Basic Research Question
Contradictions in NMR or MS data often arise from:

  • Residual solvents : DMF-d7 signals (δ 2.7–3.1 ppm) may overlap with aliphatic protons. Use deuterated solvents with low interference (e.g., DMSO-d6) .
  • Ionization artifacts in MS : Adduct formation (e.g., [M+Na]+) can skew mass values. Compare multiple ionization modes (ESI vs. MALDI) .

Advanced Research Question
Deploy multivariate analysis (e.g., PCA) on NMR datasets to distinguish subtle structural differences. For MS, tandem MS/MS fragments ions to confirm backbone connectivity, particularly for regioisomers.

Q. How can the methyl ester group in this compound be selectively hydrolyzed to study structure-activity relationships (SAR)?

Basic Research Question
Controlled hydrolysis to 4-(pyridin-4-yl)benzoic acid is achieved via:

  • Basic conditions : NaOH/THF/H2O (1:2:1) at 60°C for 12 hours, yielding >95% conversion .
  • Acid-mediated hydrolysis : HCl (6M) in dioxane, though this risks pyridyl ring protonation .

Advanced Research Question
For selective hydrolysis in multi-ester systems, employ enzymatic catalysis (e.g., lipases) under mild conditions. Monitor progress via in situ FTIR to track ester carbonyl (∼1720 cm⁻¹) disappearance.

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Advanced Research Question
Common challenges include:

  • Disorder in aromatic rings : Use SHELXL’s PART and SIMU commands to model anisotropic displacement .
  • Weak diffraction due to small crystal size : Optimize crystallization via vapor diffusion with chloroform/hexane (3:1), producing plates of ~0.2 mm size .
  • Twinned data : Apply the Hooft parameter in SHELXL to refine twin laws and improve Rint values below 0.05 .

Q. How can this compound be functionalized for biological activity studies, and what assays are suitable for preliminary screening?

Advanced Research Question
Functionalization strategies:

  • Suzuki coupling : Introduce biaryl motifs at the benzoate para-position using Pd(PPh3)4 and boronic acids .
  • Amide formation : React the hydrolyzed acid with amines (EDC/HOBt) to probe hydrogen-bonding interactions .

Assay Design :

  • HDAC inhibition : Test derivatives against HeLa cell lysates using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Antimicrobial activity : Use microbroth dilution (MIC assays) against S. aureus and E. coli .

Properties

IUPAC Name

methyl 4-pyridin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMCQRQWVXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408910
Record name methyl 4-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106047-17-0
Record name methyl 4-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(4-pyridinyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(4-Pyridyl)benzoic acid hydrochloride (12.4 g) was dissolved in methanol (200 ml), concentrated sulfuric acid (5 ml) was added at room temperature, and the mixture was heated under reflux for 3 hours. After completion of the reaction, the solvent was distilled off, and a saturated aqueous solution of sodium hydrogencarbonate was added to the residue to extract it with ethyl acetate. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and hexane was added to the residue to solidify it, thereby obtaining the title compound (9.86 g) as colorless powder.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Carboxybenzeneboronic acid methyl ester (248 mmol) from A, 4-bromopyridine (248 mmol), tetrakis-(triphenylphosphin)-palladium (2.5 mmol) and potassium carbonate (744 mmol) are suspended in 1,2-dimethoxyethane (1100 ml). The stirred mixture is heated under reflux for 8 hours. After cooling the solvent is evaporated and water is added to the residue which is then extracted three times with ethyl acetate. The combined extract is dried over sodium sulfate and evaporated. The residue is suspended in diethylether and the solid filtered of and dried (vacuum). A pale-brown powder with mp. 99-101° C., Rf=0.39 (CH2Cl2/MeOH=95:5) is obtained.
Name
4-Carboxybenzeneboronic acid methyl ester
Quantity
248 mmol
Type
reactant
Reaction Step One
Quantity
248 mmol
Type
reactant
Reaction Step Two
Quantity
744 mmol
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mmol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 4-[pyridin-4-yl]-benzoic acid (2.0 g, 10 mmol) (reference example 11a) in methanol (30 mL) is added conc. H2SO4 (4 mL). The resulting solution is warmed to 60° C. and stirred at this temperature for 2.5 hours. The reaction mixture is then allowed to cool to room temperature then poured into ice. The pH of the resulting solution is adjusted to 7 using a 10 M solution of NaOH. The product is then extracted into ethyl acetate. This solution is washed with brine, dried over MgSO4 and concentrated to give 2.1 g of the title compound as a white solid. 1H NMR (CDCl3) d 3.94 (s, 3H), 7.50 (d, J=5 Hz, 2H), 7.69 (d, J=8 Hz, 2H), 8.13 (d, J=5 Hz, 2H) 8.68 (d, J=5 Hz, 2H). MS (EI) m/z 213 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Thionyl chloride (683 mL, 9358.59 mmol) was added dropwise over 20 minutes to a suspension of sodium 4-(pyridin-4-yl)benzoate (690 g, 3119.53 mmol) in methanol (15 L) at −10° C., keeping the temperature below 15° C. The mixture was stirred for 10 minutes then heated to 65° C. for 15 hours. The reaction mixture was cooled to 20° C. and the solvent was evaporated. The solid residue was partioned between ethyl acetate (14 L) and aqueous saturated sodium bicarbonate solution (14 L). The organic layer was separated and the aqueous layer extracted with ethyl acetate (7 L). The combined organics were washed with water (14 L), saturated brine (7 L) dried over magnesium sulfate, filtered and evaporated to dryness to afford methyl 4-(pyridin-4-yl)benzoate (570 g, 86%) as a solid.
Quantity
683 mL
Type
reactant
Reaction Step One
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
15 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-(pyridin-4-yl)benzoate
Methyl 4-(pyridin-4-yl)benzoate
Methyl 4-(pyridin-4-yl)benzoate
Methyl 4-(pyridin-4-yl)benzoate
Methyl 4-(pyridin-4-yl)benzoate
Methyl 4-(pyridin-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.